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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

(2R)-tetrahydrofuran-2-carbaldehyde as a versatile chiral building block in asymmetric

synthesis. The inherent chirality and the reactive aldehyde functionality of this compound make

it a valuable starting material for the stereocontrolled synthesis of complex molecules, including

natural products and pharmaceutical intermediates.

Overview of Applications
(2R)-Tetrahydrofuran-2-carbaldehyde serves as a cornerstone in a variety of asymmetric

transformations, primarily leveraging its C2-stereocenter to direct the stereochemical outcome

of reactions. Key applications include its use as a chiral scaffold in nucleophilic additions,

cycloadditions, and in the total synthesis of biologically active compounds. The tetrahydrofuran

motif is a prevalent structural feature in numerous natural products, underscoring the

importance of this chiral building block.[1]

Key Synthetic Transformations and Protocols
Diastereoselective Nucleophilic Additions
The aldehyde group of (2R)-tetrahydrofuran-2-carbaldehyde is susceptible to attack by

various nucleophiles. The existing stereocenter at the C2 position effectively controls the facial
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selectivity of the incoming nucleophile, leading to a high degree of diastereoselectivity in the

resulting secondary alcohols.

Rhenium-catalyzed additions of allylsilanes to (2R)-tetrahydrofuran-2-carbaldehyde
derivatives demonstrate excellent diastereoselectivity, consistent with the Woerpel model for

nucleophilic additions to five-membered ring oxocarbenium ions.[1][2]

Table 1: Diastereoselectivity in Rhenium-Catalyzed Allylation[1]

Entry Nucleophile Product Yield (%)
Diastereomeri
c Ratio
(cis:trans)

1
Allyltrimethylsilan

e
Allylated THF 93 >95:5

2
Methallyltrimethyl

silane

Methallylated

THF
88 95:5

Experimental Protocol: General Procedure for Rhenium-Catalyzed Allylation

Materials:

(2R)-tetrahydrofuran-2-carbaldehyde derivative

Allyltrimethylsilane or Methallyltrimethylsilane

Rhenium catalyst (e.g., Re(CO)₅Br)

Anhydrous solvent (e.g., Dichloromethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried flask under an inert atmosphere, add the (2R)-tetrahydrofuran-2-
carbaldehyde derivative (1.0 equiv) and the anhydrous solvent.
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Cool the solution to the desired temperature (e.g., -78 °C).

Add the rhenium catalyst (typically 5-10 mol%).

Slowly add the allylsilane nucleophile (1.2-1.5 equiv) to the reaction mixture.

Stir the reaction at the same temperature until completion, monitoring by TLC.

Quench the reaction with a saturated aqueous solution of NaHCO₃.

Allow the mixture to warm to room temperature and extract the aqueous layer with an

organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography.

Wittig Reaction
The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes.

The stereochemical outcome of the Wittig reaction with (2R)-tetrahydrofuran-2-carbaldehyde
is dependent on the nature of the phosphonium ylide used. Non-stabilized ylides typically favor

the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[3][4]

Experimental Protocol: Wittig Olefination of (2R)-tetrahydrofuran-2-carbaldehyde

Materials:

(2R)-tetrahydrofuran-2-carbaldehyde

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal

alkene)

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)

Inert atmosphere (Nitrogen or Argon)
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Procedure:

Part A: Ylide Preparation

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the

phosphonium salt (1.1 equiv).

Add anhydrous THF via syringe.

Cool the suspension to 0 °C in an ice bath.

Slowly add the strong base (1.0 equiv) dropwise. A distinct color change indicates the

formation of the ylide.

Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

In a separate flame-dried flask, dissolve (2R)-tetrahydrofuran-2-carbaldehyde (1.0 equiv)

in anhydrous THF.

Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis shows complete consumption of the aldehyde.

Part C: Work-up and Purification

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the solution under reduced pressure.
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Purify the crude product, which contains the desired alkene and triphenylphosphine oxide, by

flash column chromatography.

Grignard Reaction
The addition of Grignard reagents to (2R)-tetrahydrofuran-2-carbaldehyde affords secondary

alcohols with the potential for high diastereoselectivity. The stereochemical outcome is

influenced by chelation control and steric hindrance.

Experimental Protocol: Grignard Addition to (2R)-tetrahydrofuran-2-carbaldehyde

Materials:

(2R)-tetrahydrofuran-2-carbaldehyde

Grignard reagent (e.g., methylmagnesium bromide in THF)

Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and

under an inert atmosphere, add a solution of (2R)-tetrahydrofuran-2-carbaldehyde (1.0

equiv) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise from the dropping funnel.

Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by

TLC.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride at -78 °C.

Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Signaling Pathways and Mechanistic Insights
Stereochemical Control in Nucleophilic Additions: The
Woerpel Model
The high diastereoselectivity observed in nucleophilic additions to 2-substituted

tetrahydrofurans can be rationalized by the Woerpel model. This model considers the

conformational preferences of the intermediate oxocarbenium ion. The nucleophile

preferentially attacks from the "inside" of the envelope conformation of the oxocarbenium ion,

leading to the observed major diastereomer. For sterically demanding nucleophiles, the attack

occurs anti to the C2 substituent.[2][5]

Nucleophilic Addition to (2R)-Tetrahydrofuran-2-carbaldehyde

(2R)-Tetrahydrofuran-2-carbaldehyde

Oxocarbenium Ion
(Envelope Conformation) Lewis Acid

Nucleophile (Nu-)

Inside Attack
(Favored)

Outside Attack
(Disfavored)

Major Diastereomer

Minor Diastereomer

Click to download full resolution via product page

Caption: Woerpel model for nucleophilic addition.
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Wittig Reaction Mechanism and Stereoselectivity
The stereochemical course of the Wittig reaction is determined by the stability of the

phosphorus ylide. Non-stabilized ylides react rapidly via a kinetically controlled pathway,

leading to a syn betaine intermediate and subsequently the (Z)-alkene. Stabilized ylides react

more slowly and reversibly, allowing for equilibration to the more thermodynamically stable anti

betaine, which then forms the (E)-alkene.

Non-Stabilized Ylide Pathway (Kinetic Control) Stabilized Ylide Pathway (Thermodynamic Control)

Aldehyde + Non-Stabilized Ylide

Syn Betaine
(Less Stable)

Fast, Irreversible

Oxaphosphetane

Cyclization

(Z)-Alkene
(Major Product)

Elimination

Aldehyde + Stabilized Ylide

Syn Betaine

Reversible

Anti Betaine
(More Stable)

Equilibration

Oxaphosphetane

Cyclization

(E)-Alkene
(Major Product)

Elimination
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Caption: Wittig reaction stereoselectivity pathways.

Application in Total Synthesis
(2R)-Tetrahydrofuran-2-carbaldehyde and its derivatives are crucial intermediates in the total

synthesis of complex natural products. For instance, a derivative of this aldehyde is a key

fragment in the synthesis of the marine macrolides, the formosalides.[1] The stereochemistry of

this building block is essential for establishing the correct absolute configuration of the final

natural product.

Total Synthesis of Formosalides

(2R)-Tetrahydrofuran-2-carbaldehyde
Derivative

Fragment Coupling Advanced Intermediate Macrolactonization Formosalide

Other Synthetic Fragments

Click to download full resolution via product page

Caption: Role in the total synthesis of Formosalides.

Conclusion
(2R)-Tetrahydrofuran-2-carbaldehyde is a powerful and versatile chiral building block for

asymmetric synthesis. Its ability to direct stereochemical outcomes in a predictable manner

makes it an invaluable tool for the synthesis of enantiomerically pure and complex molecules.

The protocols and mechanistic insights provided in this document are intended to serve as a

practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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